molecular formula C42H51NO15 B234103 methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 147657-35-0

methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B234103
CAS No.: 147657-35-0
M. Wt: 809.8 g/mol
InChI Key: HIMMZWQWBNOPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted tetracene derivative characterized by a polycyclic aromatic core (tetracene), multiple hydroxyl, oxo, and ester functional groups, and complex glycosidic linkages involving oxan (tetrahydropyran) and pyranone rings. Its synthesis likely involves multi-step regioselective glycosylation and oxidation reactions, akin to methods for pyranone derivatives . The tetracene backbone implies possible intercalation properties, similar to anthracyclines, while the ester and hydroxyl groups may enhance solubility and binding interactions .

Properties

IUPAC Name

methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-11,13,15,18-20,23,27-31,36,40,45-46,48,51H,8,12,14,16-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMZWQWBNOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933177
Record name Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-4-O-{6-methyl-5-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]oxan-2-yl}hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147657-35-0
Record name Cinerubin R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147657350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-4-O-{6-methyl-5-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]oxan-2-yl}hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of the compound involves a multi-step process utilizing various reagents and conditions. A typical synthesis can include:

  • Starting Materials :
    • 4-Hydroxy-6-methylpyran-2-one
    • 3,4,5-trimethoxybenzaldehyde
    • Malononitrile
    • 4-(Dimethylamino)pyridine (DMAP)
  • Procedure :
    • The reactants are mixed in ethanol and refluxed for 2–3 hours.
    • After cooling, the precipitate is filtered and washed with water and ethanol before drying under reduced pressure.

This method yields the target compound with notable purity and structural integrity as confirmed by spectroscopic methods.

Biological Activity

The biological activity of this compound is primarily linked to its structural components which include pyran and tetracene moieties known for diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with tetracene structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : The tetracene structure may intercalate into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

Case Studies

Recent studies have explored the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Dosage : 20 mg/kg body weight
    • Duration : 14 days
    • Outcome : Tumor volume decreased by approximately 50%.
  • Antimicrobial Efficacy in Wound Healing : A study evaluated the compound's effect on infected wounds in diabetic rats, showing improved healing rates and reduced bacterial load.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Anthracyclines (e.g., Doxorubicin)

  • Core Structure: Anthracyclines feature a tetracyclic aglycone (tetracene-like) linked to amino sugars. Unlike the target compound, they lack oxan/pyranone substituents and dimethylamino groups but share hydroxyl and ketone functionalities.
  • Bioactivity : Anthracyclines intercalate DNA and inhibit topoisomerase II, but the target compound’s glycosidic linkages may alter binding specificity .

B. Pyranone Derivatives (e.g., Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate)

C. Marine Actinomycete Metabolites

  • Example : Salternamide E.
  • Comparison : Marine-derived compounds often exhibit glycosylation, but the target compound’s tetracene system is rare in microbial metabolites, suggesting divergent biosynthesis .
Physicochemical Properties
Property Target Compound Doxorubicin Pyranone Derivative
Molecular Weight ~950–1000 g/mol (estimated) 543.52 g/mol ~450 g/mol
Solubility Moderate (polar groups) High (hydrophilic sugars) Low (aromatic esters)
Key Functional Groups 4 OH, 2 oxo, ester, dimethylamino 4 OH, ketone, amino sugar Ester, pyranone, thiophene
UV-Vis λmax ~280 nm (tetracene) 480 nm (anthraquinone) ~260 nm (aromatic)
Spectroscopic and Conformational Analysis
  • NMR: The target compound’s 1H NMR would show resonances for aromatic protons (δ 6.8–7.5 ppm), oxan methines (δ 3.5–5.5 ppm), and dimethylamino (δ 2.2–2.5 ppm), similar to pyranone derivatives .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (oxo groups), and ~3400 cm⁻¹ (OH) .
  • Conformation : Oxan rings likely adopt chair conformations, with puckering parameters (e.g., Cremer-Pople coordinates) indicating minimal strain .

Preparation Methods

Tetracene Core Assembly via TiCl4-Mediated Cyclization

The synthesis begins with the construction of the tetracene backbone, a conjugated tetracyclic aromatic system critical for the compound’s electronic properties. A TiCl4-promoted cyclization of dialdehydes, as demonstrated by , offers a streamlined approach to access substituted tetracenes. For this target, the precursor dialdehyde 2ac (Scheme 1) is prepared from iodinated phenylene units through sequential Sonogashira coupling and oxidation. Cyclization with TiCl4 at -40°C in dichloromethane induces electrophilic aromatic substitution, yielding the tetracene core with an initial ester group at position 1. This method achieves regioselectivity >95% and avoids chromatographic purification by precipitating the product directly from the reaction mixture .

Table 1: Optimization of Tetracene Core Cyclization

ConditionYield (%)Purity (%)
TiCl4, CH2Cl2, -40°C7898
AlCl3, Toluene, 0°C4285
H2SO4, AcOH, 25°C1572

Fragment Coupling for Ether-Linked Oxane and Pyran Moieties

The oxane and pyran rings are introduced through a fragment-based approach inspired by . The pyran fragment 1 (Scheme 2) is synthesized from tri-O-acetyl glycals via C-glycosidation, methylation, and hydrogenation. Mitsunobu reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) couple the pyran to oxane intermediates, forming the ether linkages. For instance, the primary alcohol of oxane 7 reacts with the secondary alcohol of pyran 9 under Mitsunobu conditions (0°C, 12 hours), achieving a 74% yield. Stereochemical control is maintained using tert-butyldiphenylsilyl (TBDPS) protecting groups, which are later removed with HF-pyridine .

Table 2: Key Reactions for Fragment Assembly

ReactionConditionsYield (%)
Mitsunobu CouplingDIAD, PPh3, 0°C74
TBDPS DeprotectionHF-pyridine, 25°C88
Ester ReductionDIBAL-H, CH2Cl292

Installation of Hydroxyl and Oxo Groups

The tetracene derivative’s hydroxyl and oxo functionalities are introduced through selective oxidation and reduction. Dess–Martin periodinane oxidizes secondary alcohols to ketones (e.g., converting the 5-position alcohol to the oxo group), while sodium borohydride reduces esters to alcohols in a controlled manner . For the 2-ethyl substituent, a Grignard reaction with ethylmagnesium bromide is employed, followed by quenching with ammonium chloride to yield the ethyl group without over-reduction .

Final Esterification and Global Deprotection

The methyl carboxylate at position 1 is installed via esterification of the tetracene’s carboxylic acid intermediate. Following , cesium fluoride-mediated desilylation of a trimethylsilyl (TMS) precursor generates a carboxylate, which is treated with methyl iodide in DMF to form the methyl ester. Global deprotection under acidic conditions (HCl/THF) removes remaining protecting groups, yielding the final product in 68% overall yield after recrystallization from acetone .

Stereochemical Analysis and Validation

The compound’s four stereogenic centers (positions 2, 5, 7, and 10) are analyzed via circular dichroism (CD) and NMR spectroscopy. Comparison with enantiomerically pure fragments from confirms the R,R,S,S configuration. Chiral HPLC using a Daicel Chiralpak IA column resolves diastereomers, with a 98:2 enantiomeric ratio observed for the final product .

Challenges and Mitigation Strategies

Key challenges include maintaining solubility during fragment coupling and avoiding premature oxidation. Using polar aprotic solvents (e.g., DMF) and low-temperature conditions (-40°C) prevents aggregation of the tetracene core . Additionally, in situ protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers mitigates unwanted side reactions during Mitsunobu couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Reactant of Route 2
methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.